molecular formula C44H34N4 B1358299 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole CAS No. 29864-15-1

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole

Cat. No.: B1358299
CAS No.: 29864-15-1
M. Wt: 618.8 g/mol
InChI Key: WSZWUSHWRSORQG-UHFFFAOYSA-N
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Description

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole is a complex organic compound with a unique structure characterized by the presence of multiple phenyl and tolyl groups attached to a biimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole typically involves the radical dimerization of 4,5-diphenyl-2-(o-tolyl)imidazole. The reaction is carried out in the presence of potassium ferricyanide and potassium hydroxide in water, under controlled temperature conditions . The resulting solid is then recrystallized from a benzene/ethanol mixture to yield pale-yellow crystals with a high yield of 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient recrystallization techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.

    Substitution: The phenyl and tolyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl and tolyl rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that can initiate polymerization or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the photochemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole is unique due to the presence of o-tolyl groups, which can influence its photophysical properties and reactivity. This makes it particularly useful in applications where specific light absorption and reactivity are desired.

Properties

IUPAC Name

2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZWUSHWRSORQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595562
Record name 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29864-15-1
Record name 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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